Synthesis and characterization of 5-Chloro-2-methylisonicotinic acid
Synthesis and characterization of 5-Chloro-2-methylisonicotinic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methylisonicotinic Acid
Foreword: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyridine scaffold is of paramount importance due to its presence in numerous biologically active molecules and its capacity for versatile functionalization. 5-Chloro-2-methylisonicotinic acid (C₇H₆ClNO₂), a substituted pyridine derivative, represents a key building block in medicinal chemistry.[1][2] Its structural motifs—a chlorine atom, a methyl group, and a carboxylic acid—offer multiple reaction sites for the construction of more complex molecules, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[3][4][5]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-methylisonicotinic acid. We will delve into a plausible synthetic pathway, detailing not just the procedural steps but the underlying chemical principles that govern the experimental choices. Furthermore, we will establish a robust framework for the analytical characterization of the synthesized compound, ensuring its identity, purity, and suitability for downstream applications.
Part 1: Strategic Synthesis Pathway
The synthesis of 5-Chloro-2-methylisonicotinic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. While various routes can be conceptualized, a logical and effective approach begins with a readily available precursor, 2-chloro-5-methylpyridine. This strategy involves the selective introduction of the carboxylic acid group at the 4-position of the pyridine ring.
A highly effective method for such functionalization is directed ortho-metalation, a powerful tool for regioselective C-H activation. However, direct lithiation of 2-chloro-5-methylpyridine can be complex. A more controlled and widely adopted strategy involves an initial N-oxidation of the pyridine ring. The resulting N-oxide activates the C-H bonds at the 2- and 6-positions and can influence the regioselectivity of subsequent reactions.
The proposed pathway leverages the N-oxide intermediate to facilitate the introduction of the carboxylic acid functionality.
Caption: Post-synthesis workflow: purification and characterization.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes the expected analytical data for 5-Chloro-2-methylisonicotinic acid.
| Property | Expected Value / Observation | Rationale / Key Features |
| Molecular Formula | C₇H₆ClNO₂ | As determined by elemental analysis or high-resolution mass spectrometry. [1] |
| Molecular Weight | 171.58 g/mol | Calculated from the molecular formula. [1] |
| Appearance | White to off-white solid | Typical appearance for purified organic carboxylic acids. |
| Melting Point | Not widely reported, but expected to be a sharp range for a pure compound. | A sharp melting point indicates high purity. |
| ¹H NMR | δ ~2.5-2.7 (s, 3H, CH₃)δ ~7.8-8.0 (s, 1H, Ar-H)δ ~8.5-8.7 (s, 1H, Ar-H)δ ~13.0-14.0 (br s, 1H, COOH) | The methyl protons appear as a singlet. The two aromatic protons on the pyridine ring will appear as singlets due to their positions. The carboxylic acid proton is a broad singlet and may exchange with D₂O. |
| ¹³C NMR | δ ~20-25 (CH₃)δ ~125-155 (Aromatic Carbons)δ ~165-175 (C=O) | Expected chemical shift ranges for the methyl, aromatic, and carbonyl carbons. |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad, O-H stretch)~1700-1725 cm⁻¹ (strong, C=O stretch)~1600, ~1475 cm⁻¹ (C=C stretch, aromatic)~700-850 cm⁻¹ (C-Cl stretch) | Key absorptions corresponding to the carboxylic acid, aromatic ring, and chloro functional groups. [6][7][8] |
| Mass Spectrometry (EI) | m/z 171/173 (M⁺, M⁺+2) | The molecular ion peak should show a characteristic 3:1 isotopic pattern for the presence of one chlorine atom. |
Part 3: Safety, Handling, and Storage
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The reagents used, such as strong acids (H₂SO₄, HNO₃) and organometallic reagents, are corrosive, toxic, and/or pyrophoric and must be handled with extreme care.
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Storage: Store 5-Chloro-2-methylisonicotinic acid in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
The synthesis of 5-Chloro-2-methylisonicotinic acid is a challenging yet achievable process that provides access to a valuable building block for pharmaceutical and chemical research. The strategic pathway outlined in this guide, proceeding through an N-oxide intermediate, offers a controlled and regioselective approach to its construction. Rigorous purification and comprehensive characterization using modern analytical techniques are imperative to validate the identity and purity of the final product. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize this synthesis, paving the way for its application in the discovery of new and important molecules.
References
- European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1. Googleapis.com.
- Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
- Gangadasu, B., Raju, B. C., & Rao, V. J. (n.d.). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methylisonicotinic acid (CID 57346520). PubChem. Retrieved January 3, 2026, from [Link]
- (n.d.). Supporting Information.
- BLD Pharm. (n.d.). 1060810-03-8 | 5-Chloro-2-methylisonicotinic acid.
- Hobbs, P. T. (n.d.). SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. DORAS | DCU Research Repository.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- (n.d.). Recent trends in the chemistry of pyridine N-oxides. Arkat USA.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate.
- (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
- LookChem. (n.d.). Cas 20173-49-3, PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE.
- (n.d.). Table of Characteristic IR Absorptions.
- PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid.
- Chem-Impex. (n.d.). Methyl 2-chloroisonicotinate.
- Chemcia Scientific, LLC. (n.d.). 5-Chloro-2-methyl-isonicotinic acid methyl ester-Information.
- precisionFDA. (n.d.). 2-CHLORO-5-METHYL-4-NITROPYRIDINE N-OXIDE.
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka.
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 3, 2026, from [Link]
- Illinois State University. (2015). Infrared Spectroscopy.
- Google Patents. (n.d.). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
- Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY.
- (n.d.). Advances in Green Chemistry for Pharmaceutical Applications.
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
- Benchchem. (n.d.). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides.
- (n.d.). The Role of 5-Chloro-2-methylbenzothiazole in Pharmaceutical Intermediates.
- ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....
- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-methylbenzoic acid 97 7499-06-1.
- Biosynth. (n.d.). 5-Chloro-2-methyl-3-isothiazolone - Active Ingredient >14%, CMI/MI 2.5 - 4.0.
- ChemicalBook. (n.d.). 5-Methylnicotinic acid synthesis.
- (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis.
- ChemicalBook. (n.d.). 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum.
- GoldBio. (n.d.). 2,5-Dichloropyridine.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
Sources
- 1. 5-Chloro-2-methylisonicotinic acid | C7H6ClNO2 | CID 57346520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. eng.uc.edu [eng.uc.edu]


